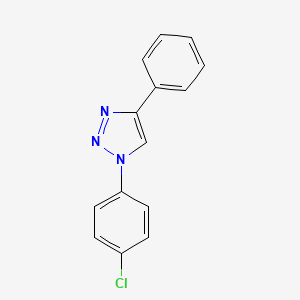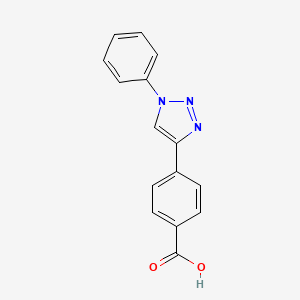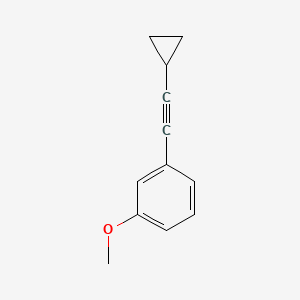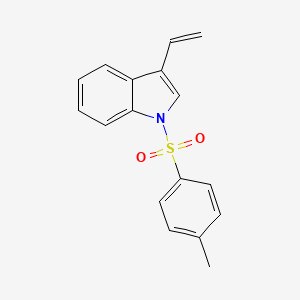
3,5-Cyclohexadiene-1,2-dione, 3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Cyclohexadiene-1,2-dione, 3,5-dimethyl- is an organic compound with the molecular formula C8H8O2 It is a derivative of cyclohexadiene-dione, characterized by the presence of two methyl groups at the 3 and 5 positions of the cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3,5-dimethyl- can be achieved through several methods. One common approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea in aqueous media under ultrasound, yielding high product yields of 80-98%. Another method involves the Wurtz-Fittig coupling reaction, which can further undergo Diels-Alder cycloadditions to yield novel cycloadducts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Cyclohexadiene-1,2-dione, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.
Major Products
The major products formed from these reactions include quinones, diols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Cyclohexadiene-1,2-dione, 3,5-dimethyl- has several scientific research applications:
Chemistry: It serves as a versatile scaffold for synthesizing a variety of organic molecules, including heterocycles and natural products.
Biology: The compound’s derivatives have potential biological activities, such as anti-viral, anti-bacterial, and anti-cancer properties.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3,5-dimethyl- is largely defined by its chemical structure. The presence of two opposed keto groups within the cyclohexadiene ring creates a highly reactive platform due to the inherent electronic and steric strains . This reactivity allows the compound to participate in various chemical reactions, targeting specific molecular pathways and exerting its effects through the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-: Another derivative of cyclohexadiene-dione with similar chemical properties.
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-: A derivative with tert-butyl groups instead of methyl groups.
Uniqueness
3,5-Cyclohexadiene-1,2-dione, 3,5-dimethyl- is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it can undergo
Propiedades
Número CAS |
4370-49-4 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
3,5-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |
Clave InChI |
NDMGGAGKEJHZOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=O)C(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B14129448.png)
![2-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenylpyrimidine](/img/structure/B14129454.png)


![3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B14129481.png)
![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole](/img/structure/B14129483.png)
![N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14129497.png)


![N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14129513.png)

![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
